molecular formula C19H22N4O3 B2599338 5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-09-5

5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2599338
CAS RN: 946305-09-5
M. Wt: 354.41
InChI Key: XYUXVPJESDPALT-UHFFFAOYSA-N
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Description

The compound “5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the design and synthesis of a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives based on a compound .


Molecular Structure Analysis

The molecular structure of “5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various computational and experimental techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be complex and varied . The reactions can be influenced by various factors such as the presence of other compounds, temperature, pressure, and pH.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be determined using various analytical techniques . These properties can include molecular weight, melting point, boiling point, solubility, and stability.

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold (compounds 4–13) as well as thioglycoside derivatives (compounds 14 and 15) specifically to inhibit CDK2. These compounds exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrate the best cytotoxic activities across all three cell lines .

Dual Activity Against Cell Lines and CDK2

Compound 14 stands out for its dual activity: it effectively inhibits both cancer cell growth and CDK2/cyclin A2. Its IC50 values against the examined cell lines (MCF-7, HCT-116, and HepG-2) are 45, 6, and 48 nM, respectively. Additionally, it shows potent enzymatic inhibitory activity against CDK2/cyclin A2 (IC50 = 0.057 μM) compared to the reference drug sorafenib (IC50 = 0.184 μM) .

Cell Cycle Alteration and Apoptosis Induction

Compound 14 induces significant alterations in cell cycle progression and promotes apoptosis within HCT cells. These effects contribute to its anti-proliferative properties and make it a promising candidate for further investigation .

Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

Apart from CDK2 inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through a reaction involving pyrimidine 1 and (i-PrCO)2O. These compounds can selectively form pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the acyl group present .

Halogenated Derivatives as Kinase Inhibitors

Researchers have also explored halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ as potential kinase inhibitors. These compounds were synthesized in three steps and show promise as targeted kinase inhibitors .

Other Potential Applications

While the above applications highlight the compound’s significance, ongoing research may uncover additional uses, such as anti-inflammatory effects, metabolic regulation, or other biological activities.

Mechanism of Action

The mechanism of action of “5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is likely related to its ability to interact with biological targets. For instance, one study reported that a compound was shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .

Safety and Hazards

The safety and hazards associated with “5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can depend on various factors such as the amount of exposure, the route of exposure, and individual susceptibility .

Future Directions

The future directions for research on “5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could include further investigation of its biological activity, optimization of its synthesis, and exploration of its potential therapeutic applications .

properties

IUPAC Name

5-[2-(3-methoxyphenyl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-12-11-21-17-15(18(24)23(3)19(25)22(17)2)16(12)20-9-8-13-6-5-7-14(10-13)26-4/h5-7,10-11H,8-9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUXVPJESDPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCCC3=CC(=CC=C3)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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